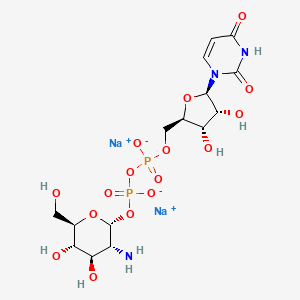

UDP-glucosamine disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C15H23N3Na2O16P2 |

|---|---|

Poids moléculaire |

609.28 g/mol |

Nom IUPAC |

disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C15H25N3O16P2.2Na/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25;;/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10-,11-,12-,13-,14-;;/m1../s1 |

Clé InChI |

OYUJNUWEWMWPBM-CZILZAFRSA-L |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O.[Na+].[Na+] |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N)O)O.[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Role of UDP-N-acetylglucosamine (UDP-GlcNAc) in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nexus in cellular metabolism, acting as both a fundamental building block for complex macromolecules and a sensitive nutrient sensor that fine-tunes cellular signaling.[1][2][3] Synthesized via the Hexosamine Biosynthetic Pathway (HBP), UDP-GlcNAc integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[3][4][5] Its primary roles are serving as the donor substrate for all forms of protein glycosylation and for the dynamic post-translational modification known as O-GlcNAcylation.[1][4] This latter process, the cycling of a single N-acetylglucosamine moiety on and off nuclear and cytoplasmic proteins, rivals phosphorylation in its regulatory scope, influencing transcription, signaling, and cell physiology.[2] Dysregulation of UDP-GlcNAc levels and O-GlcNAcylation is implicated in the etiology of major chronic diseases, including cancer, diabetes, and neurodegeneration, making the HBP and its downstream effectors prime targets for drug development.[2][3] This guide provides an in-depth overview of the synthesis and function of UDP-GlcNAc, quantitative data on its cellular context, detailed experimental protocols for its study, and visualizations of its core pathways.

Note: UDP-glucosamine disodium (B8443419) is a common salt form used for the commercial supply of UDP-GlcNAc. This document refers to the biologically active molecule, UDP-GlcNAc.

The Hexosamine Biosynthetic Pathway (HBP): Synthesis of UDP-GlcNAc

The synthesis of UDP-GlcNAc occurs through the Hexosamine Biosynthetic Pathway (HBP), a metabolic route that consumes approximately 2-5% of cellular glucose.[3] This pathway serves as a master sensor, integrating the status of four major classes of macronutrients.[4][5]

-

Glucose: Enters as Fructose-6-Phosphate from glycolysis.

-

Amino Acids: Glutamine provides the amine group.

-

Fatty Acids: Acetyl-CoA is used for the acetylation step.

-

Nucleotides: Uridine triphosphate (UTP) provides the uridine moiety and energy.[4]

The pathway proceeds through four key enzymatic steps, with the first enzyme, Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), being the rate-limiting step and a critical point of regulation.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]

- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 6. Application of GFAT as a novel selection marker to mediate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Uridine Diphosphate N-Acetylglucosamine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a pivotal nucleotide sugar that serves as a fundamental building block in the biosynthesis of a vast array of glycoconjugates, including glycosaminoglycans, proteoglycans, and glycolipids.[1] Its discovery in the mid-20th century by Nobel laureate Luis F. Leloir and his colleagues marked a seminal moment in biochemistry, laying the groundwork for our understanding of carbohydrate metabolism. Decades later, the discovery of its role as the donor substrate for the dynamic post-translational modification of intracellular proteins, known as O-GlcNAcylation, revolutionized cell biology, revealing UDP-GlcNAc as a critical sensor and integrator of cellular nutrient status. This technical guide provides a comprehensive overview of the landmark discoveries, experimental methodologies, and evolving understanding of UDP-GlcNAc, from its initial isolation to its recognition as a key regulator of cellular signaling.

I. The Discovery of a Novel Nucleotide Sugar (1950s)

The journey to uncover UDP-GlcNAc began in the laboratory of Luis F. Leloir, whose work on sugar nucleotides would ultimately earn him the Nobel Prize in Chemistry in 1970.[2][3] While investigating the metabolism of galactose, Leloir's group had previously isolated uridine diphosphate glucose (UDPG). During the purification of UDPG from baker's yeast, they consistently observed a contaminating compound with similar properties.[4] This unknown substance, initially dubbed "UDP-X," was the first indication of the existence of another crucial nucleotide sugar.[5]

The key breakthrough came in 1953 when E. Cabib, L. F. Leloir, and C. E. Cardini published their findings in the Journal of Biological Chemistry, formally identifying this compound as uridine diphosphate N-acetylglucosamine.[4][6] Their work meticulously detailed the isolation and characterization of this new molecule, establishing its structure and composition.

Key Quantitative Findings from the Initial Discovery

The initial characterization of UDP-GlcNAc involved careful quantitative analysis of its constituent components following acid hydrolysis. These early measurements were crucial in piecing together the molecular structure.

| Component | Molar Ratio (relative to Uridine) | Analytical Method(s) Used in 1953 |

| Uridine | 1.00 | Ultraviolet spectrophotometry |

| Total Phosphate (B84403) | 2.05 | Colorimetric determination of inorganic phosphate after acid hydrolysis |

| Labile Phosphate | 1.02 | Measurement of inorganic phosphate released after mild acid hydrolysis (1 N acid at 100°C for 20 minutes) |

| Acetylglucosamine | 0.95 | Elson-Morgan reaction for hexosamines |

Data compiled from the 1953 publication by Cabib, Leloir, and Cardini.[4]

The yield of UDP-GlcNAc from fresh baker's yeast was variable but reported to be in the range of 50 to 200 micromoles per kilogram of yeast.[7]

Experimental Protocols of the Era

The isolation and identification of UDP-GlcNAc in the 1950s relied on a combination of biochemical fractionation and analytical chemistry techniques that were state-of-the-art for the time.

This protocol is an interpretation of the methods described by Cabib, Leloir, and Cardini.

1. Extraction: a. Fresh baker's yeast was suspended in a 50% ethanol (B145695) solution. b. The suspension was heated to boiling to inactivate enzymes and extract small molecules. c. The mixture was then cooled and centrifuged to remove cell debris. The supernatant contained a mixture of nucleotides, including UDP-glucose and the then-unknown UDP-GlcNAc.

2. Precipitation and Initial Purification: a. The ethanol extract was concentrated under reduced pressure. b. The concentrated extract was treated with barium acetate (B1210297) to precipitate phosphorylated compounds. c. The resulting precipitate, containing the nucleotide sugars, was collected by centrifugation.

3. Anion Exchange Chromatography: a. The barium precipitate was dissolved and applied to a Dowex 1 anion-exchange resin column. b. A gradient of formic acid or other suitable eluents was used to separate the different nucleotides based on their charge. c. Fractions were collected and monitored by UV spectrophotometry at 260 nm to detect the uridine-containing compounds.

4. Charcoal Adsorption and Elution: a. Fractions containing the desired compound were pooled and treated with activated charcoal, which adsorbs nucleotides. b. The charcoal was washed to remove impurities. c. The nucleotides were then eluted from the charcoal using an ethanol-ammonia mixture.

5. Final Precipitation: a. The eluted nucleotide solution was concentrated, and the calcium or barium salt of UDP-GlcNAc was precipitated by the addition of ethanol. b. The purified precipitate was collected, washed, and dried.

Paper chromatography was a critical tool for separating and identifying the components of the newly isolated compound.

1. Sample Preparation: a. The purified UDP-GlcNAc was hydrolyzed using mild acid (e.g., 0.01 N HCl at 100°C) to break the pyrophosphate bond and release the sugar moiety.

2. Chromatogram Development: a. The hydrolysate was spotted onto Whatman No. 1 filter paper. b. The chromatogram was developed using a solvent system, such as a mixture of ethanol, ammonium (B1175870) acetate, and water. The choice of solvent system was crucial for achieving good separation.[4] c. The solvent was allowed to migrate up or down the paper (ascending or descending chromatography), separating the components based on their differential partitioning between the stationary aqueous phase (bound to the cellulose (B213188) fibers of the paper) and the mobile organic solvent phase.[8]

3. Visualization: a. The dried chromatogram was viewed under ultraviolet light to locate the uridine-containing spots. b. The paper was then sprayed with specific reagents to visualize the sugar and phosphate components. For example, a molybdate (B1676688) reagent followed by exposure to hydrogen sulfide (B99878) gas was used to detect phosphate-containing compounds.

The following diagram illustrates the logical steps taken by Leloir's group leading to the identification of UDP-GlcNAc.

II. A Paradigm Shift: UDP-GlcNAc as a Signaling Molecule (1980s)

For three decades following its discovery, UDP-GlcNAc was primarily understood in the context of its role as a precursor for the synthesis of complex carbohydrates and polysaccharides destined for the cell exterior or the lumen of organelles. The prevailing dogma held that protein glycosylation was a modification exclusive to secreted and membrane-bound proteins. This view was challenged in the early 1980s by the groundbreaking work of Dr. Gerald Hart and his graduate student Carmen-Rosa Torres.[9]

Their research, published in 1984, revealed a novel form of protein glycosylation: the attachment of a single N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins.[10] This modification, termed O-linked β-N-acetylglucosamine (O-GlcNAc), was found to be dynamic and widespread, analogous in many ways to protein phosphorylation.[11] This discovery fundamentally changed the understanding of UDP-GlcNAc's function, establishing it as the donor substrate for a major intracellular signaling system.[12]

Experimental Protocols of the Era

The discovery of O-GlcNAcylation required innovative approaches to label and detect glycosylated proteins within the cell.

This protocol is based on the methods used by Gerald Hart's laboratory.

1. Cell Preparation: a. Murine lymphocytes or other target cells were harvested and washed.

2. Enzymatic Labeling: a. The cells were incubated with purified bovine milk β-1,4-galactosyltransferase and radiolabeled UDP-[³H]galactose. b. The galactosyltransferase specifically recognizes terminal N-acetylglucosamine residues on proteins and transfers the radiolabeled galactose to them.

3. Cell Lysis and Protein Analysis: a. After labeling, the cells were lysed, and the proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. The gel was then treated with a fluorographic agent, dried, and exposed to X-ray film to visualize the radiolabeled proteins (autoradiography).

4. Characterization of the Glycosidic Linkage: a. To determine the nature of the linkage, labeled proteins were treated with mild alkali, which causes β-elimination of O-linked glycans. b. The release of the radiolabel confirmed an O-glycosidic bond. Resistance to enzymes like Peptide-N-Glycosidase F (PNGase F), which cleaves N-linked glycans, further supported this conclusion.[13]

The following diagram outlines the experimental logic that led to the discovery of intracellular O-GlcNAcylation.

III. Modern Understanding: UDP-GlcNAc as a Nutrient Sensor

The discovery of O-GlcNAcylation established UDP-GlcNAc as a critical link between nutrient metabolism and cellular regulation. The biosynthetic pathway for UDP-GlcNAc, known as the Hexosamine Biosynthetic Pathway (HBP), integrates inputs from glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism.[14] Consequently, the intracellular concentration of UDP-GlcNAc serves as a sensitive indicator of the cell's metabolic state.

When nutrient levels are high, the flux through the HBP increases, leading to higher concentrations of UDP-GlcNAc. This, in turn, drives increased O-GlcNAcylation of target proteins by the enzyme O-GlcNAc transferase (OGT).[15] Conversely, when nutrients are scarce, UDP-GlcNAc levels fall, and the enzyme O-GlcNAcase (OGA) removes the modification. This dynamic cycling of O-GlcNAc on thousands of proteins, including transcription factors, signaling kinases, and cytoskeletal components, modulates their activity, stability, and localization, thereby influencing a vast range of cellular processes.[16]

The Hexosamine Biosynthetic and O-GlcNAc Signaling Pathway

The following diagram illustrates the integration of major metabolic pathways into the synthesis of UDP-GlcNAc and its subsequent use in O-GlcNAcylation, which in turn regulates downstream cellular processes.

Conclusion

The history of uridine diphosphate N-acetylglucosamine is a compelling narrative of scientific discovery, from its initial identification as a metabolic intermediate to its current status as a master regulator of cellular physiology. The pioneering work of Luis Leloir and his team provided the chemical foundation, while the paradigm-shifting discoveries of Gerald Hart and subsequent researchers unveiled its profound role in intracellular signaling. For professionals in drug development, the enzymes of the HBP and O-GlcNAc cycling pathways, such as GFAT, OGT, and OGA, represent promising targets for therapeutic intervention in a range of diseases, including cancer, diabetes, and neurodegenerative disorders, where nutrient sensing and metabolic regulation are known to be dysregulated. The continued exploration of UDP-GlcNAc and its downstream effects promises to yield further insights into the intricate connections between metabolism and cellular control, opening new avenues for biomedical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cmm.ucsd.edu [cmm.ucsd.edu]

- 5. peer.tamu.edu [peer.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. gpi.ac.in [gpi.ac.in]

- 8. The synthesis of high-specific-activity UDP-[6-3H]galactose, UDP-N-[6-3H]acetylgalactosamine, and their corresponding monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 10. Leloir pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 16. ia903207.us.archive.org [ia903207.us.archive.org]

The Nexus of Metabolism and Signaling: An In-depth Technical Guide to the Hexosamine Biosynthetic Pathway and UDP-GlcNAc Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Hexosamine Biosynthetic Pathway (HBP) stands as a critical intersection of cellular metabolism, integrating glucose, amino acid, fatty acid, and nucleotide pathways. Its end-product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is a vital substrate for protein and lipid glycosylation, most notably for the dynamic post-translational modification known as O-GlcNAcylation. This modification acts as a nutrient sensor, directly linking cellular metabolic status to the regulation of signaling pathways that govern cell growth, survival, and stress response. Dysregulation of the HBP is implicated in a host of pathologies, including diabetes, cancer, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This guide provides a comprehensive technical overview of the HBP, its regulation, and its impact on cellular signaling, complete with quantitative data, detailed experimental protocols, and visual pathway representations.

The Core Pathway: From Glucose to UDP-GlcNAc

The de novo synthesis of UDP-GlcNAc via the HBP is a four-step enzymatic cascade primarily occurring in the cytoplasm.[1] This pathway shunts a small fraction (2-5%) of glucose entering the cell away from glycolysis.[2]

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This is the rate-limiting enzyme of the HBP. It catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate (GlcN-6-P) and glutamate (B1630785).[1]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA) : GlcN-6-P is then acetylated by GNA, utilizing acetyl-CoA as the acetyl donor, to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[1]

-

N-acetylglucosamine-phosphate mutase (AGM) : GlcNAc-6-P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by AGM.[1]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : In the final step, UAP1 (or its isoform AGX1) catalyzes the formation of UDP-GlcNAc from GlcNAc-1-P and UTP.[1]

In addition to the de novo pathway, cells can utilize a salvage pathway to produce UDP-GlcNAc from extracellular glucosamine (B1671600) or N-acetylglucosamine.

Quantitative Insights into the Hexosamine Biosynthetic Pathway

The flux through the HBP and the resulting intracellular concentrations of UDP-GlcNAc are tightly regulated and vary between cell types and metabolic states. The following tables summarize key quantitative data related to the HBP.

| Enzyme | Organism/Tissue | Substrate | K_m_ | V_max_ (or k_cat_) | Reference |

| GFAT1 | Human | Fructose-6-P | 0.5-2 mM | - | [3] |

| Human | Glutamine | 0.7-1.5 mM | - | [3] | |

| GNA1 | Human | Glucosamine-6-P | 0.13 mM | 1.8 µmol/min/mg | |

| Human | Acetyl-CoA | 0.04 mM | - | ||

| AGM1 | Human | GlcNAc-6-P | 6.7 µM | 11.7 s⁻¹ | |

| UAP1 | Human | GlcNAc-1-P | 0.05 mM | 1.2 µmol/min/mg | |

| Human | UTP | 0.08 mM | - |

Table 1: Kinetic Parameters of Human Hexosamine Biosynthetic Pathway Enzymes. This table presents the Michaelis-Menten constants (K_m_) and maximal velocities (V_max_) or catalytic constants (k_cat_) for the four core enzymes of the HBP in humans. These values are indicative of the enzymes' affinities for their substrates and their catalytic efficiencies.

| Cell Line | UDP-GlcNAc Concentration (pmol/10⁶ cells) | Reference |

| 293T | 60 | [4][5] |

| NIH/3T3 | 120 | [4][5] |

| HCT116 | 210 | [4][5] |

| AML12 | 280 | [4][5] |

| Hepa1-6 | 350 | [4][5] |

| HeLa | 520 | [4][5] |

| Primary Mouse Fibroblasts | 90 | [4][5] |

Table 2: Intracellular UDP-GlcNAc Concentrations in Various Mammalian Cell Lines. This table provides a comparative overview of the basal intracellular concentrations of UDP-GlcNAc in several commonly used mammalian cell lines under standard culture conditions. The variation in UDP-GlcNAc levels reflects the different metabolic activities of these cell lines.

| Tissue/Organ | HBP Flux Rate | Reference |

| ex vivo Mouse Heart | ~2.5 nmol/g heart protein/min | [6] |

| - | (representing ~0.003-0.006% of glycolysis) | [6] |

Table 3: Metabolic Flux Rate of the Hexosamine Biosynthetic Pathway. This table presents the first direct measurement of glucose flux through the HBP in an ex vivo organ.[6] This data provides a quantitative measure of the pathway's activity relative to glycolysis.

Experimental Protocols

Accurate measurement of HBP activity and its downstream effects is crucial for research in this field. The following are detailed protocols for key experiments.

Protocol 1: Assay for GFAT Activity

This protocol is adapted from a spectrophotometric method that measures the production of glutamate.[7][8]

Materials:

-

Cell lysate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Substrates: 10 mM Fructose-6-phosphate, 10 mM L-glutamine

-

Coupling Enzyme System:

-

Glutamate dehydrogenase (GDH)

-

NAD⁺

-

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare cell lysates in a suitable lysis buffer and determine the protein concentration.

-

Prepare a reaction mixture in each well of a 96-well plate containing:

-

50 µL of Assay Buffer

-

10 µL of 10 mM Fructose-6-phosphate

-

10 µL of 10 mM L-glutamine

-

10 µL of 10 mg/mL NAD⁺

-

5 µL of GDH (10 units/mL)

-

-

Add 15 µL of cell lysate (containing 10-50 µg of protein) to initiate the reaction.

-

Immediately measure the absorbance at 340 nm at 37°C and continue to record the absorbance every minute for 30-60 minutes.

-

The rate of increase in absorbance at 340 nm is proportional to the rate of NADH production, which is stoichiometric with glutamate production by GFAT.

-

Calculate the specific activity of GFAT as nmol of glutamate produced per minute per mg of protein.

Protocol 2: Quantification of Intracellular UDP-GlcNAc by Enzymatic Assay

This protocol is based on a sensitive enzymatic microplate assay.[9][10][11]

Materials:

-

Cell or tissue extracts

-

Recombinant human O-GlcNAc transferase (OGT)

-

O-GlcNAc-acceptor peptide-BSA conjugate

-

Alkaline phosphatase

-

Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

HRP-conjugated secondary antibody

-

Chemiluminescent or fluorescent HRP substrate

-

96-well high-binding microplate

-

Microplate reader

Procedure:

-

Extract polar metabolites from cells or tissues using a methanol-chloroform-water extraction method.

-

Coat a 96-well high-binding plate with the O-GlcNAc-acceptor peptide-BSA conjugate overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Prepare a reaction mixture containing the cell/tissue extract, recombinant OGT, and alkaline phosphatase in a suitable reaction buffer.

-

Add the reaction mixture to the wells of the coated plate and incubate for 1-2 hours at 37°C to allow the enzymatic transfer of GlcNAc from UDP-GlcNAc in the sample to the acceptor peptide.

-

Wash the plate with PBST.

-

Incubate with a primary anti-O-GlcNAc antibody for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add the HRP substrate and measure the resulting signal using a microplate reader.

-

Quantify the UDP-GlcNAc concentration in the samples by comparing the signal to a standard curve generated with known concentrations of UDP-GlcNAc.

Protocol 3: Detection of Protein O-GlcNAcylation by Western Blot

This protocol provides a standard method for detecting total or protein-specific O-GlcNAcylation.[12][13][14]

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and electroblotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

HRP-conjugated secondary antibody

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent HRP substrate.

-

Detect the signal using an imaging system.

Visualizing the HBP and its Signaling Interplay

The following diagrams, generated using the DOT language for Graphviz, illustrate the core HBP and its connections to major signaling pathways.

Caption: The Hexosamine Biosynthetic Pathway.

Caption: HBP and Insulin Signaling Crosstalk.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic flux rewiring in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. researchgate.net [researchgate.net]

The Sweet Symphony of the Cell: A Technical Guide to UDP-GlcNAc's Role in O-GlcNAcylation and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

O-GlcNAcylation, the dynamic addition and removal of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, has emerged as a critical regulator of a vast array of cellular processes. This post-translational modification, fueled by the donor molecule UDP-GlcNAc, acts as a nutrient sensor, integrating metabolic status with downstream signaling pathways. Its dysregulation is increasingly implicated in the pathophysiology of numerous chronic diseases, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the pivotal role of UDP-GlcNAc in O-GlcNAcylation and its profound impact on cell signaling. We present quantitative data on key components of this pathway, detailed experimental protocols for its study, and visual representations of the core signaling networks and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target this essential cellular modification.

The Core of the Matter: UDP-GlcNAc and the Hexosamine Biosynthetic Pathway

The availability of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is the rate-limiting step for O-GlcNAcylation. This crucial sugar nucleotide is synthesized through the Hexosamine Biosynthetic Pathway (HBP), a metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of cellular glucose enters the HBP, highlighting its significance as a key metabolic sensor.[3]

The HBP begins with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). A series of subsequent enzymatic reactions then lead to the production of UDP-GlcNAc.[4] This pathway positions UDP-GlcNAc as a sensitive indicator of the cell's nutritional state.

Quantitative Data: UDP-GlcNAc Concentrations

The cellular concentration of UDP-GlcNAc can vary significantly depending on the cell type, tissue, and metabolic state. These fluctuations directly impact the activity of O-GlcNAc Transferase (OGT) and, consequently, the O-GlcNAcylation status of cellular proteins.

| Cell Line/Tissue | UDP-GlcNAc Concentration (pmol/106 cells or pmol/mg tissue) | Reference(s) |

| 293T | 60 | [5][6] |

| NIH/3T3 | 120 | [5][6] |

| HCT116 | 180 | [5][6] |

| AML12 | 220 | [5][6] |

| Hepa1-6 | 350 | [5][6] |

| HeLa | 520 | [5][6] |

| Primary Mouse Fibroblasts | 150 | [5][6] |

| Mouse Brain | 62 pmol/mg | [5] |

| Mouse Heart | 42 pmol/mg | [7] |

| Rat Brain | ~130 pmol/mg | [7] |

The Dynamic Duo: OGT and OGA

The reversible nature of O-GlcNAcylation is governed by two highly conserved enzymes: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA).[2][8]

-

O-GlcNAc Transferase (OGT): This enzyme catalyzes the addition of GlcNAc from UDP-GlcNAc to the serine or threonine residues of target proteins.[2] OGT is unique in that a single gene encodes the enzyme responsible for this modification on thousands of proteins.

-

O-GlcNAcase (OGA): OGA is responsible for the removal of the GlcNAc moiety, returning the protein to its unmodified state.[8]

The balanced activity of OGT and OGA ensures the dynamic cycling of O-GlcNAc, allowing for rapid and sensitive responses to cellular cues.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of OGT and OGA provide insight into their efficiency and substrate specificity. The Km for UDP-GlcNAc for OGT is in the low micromolar range, indicating a high affinity for its substrate.[4]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| OGT (human) | UDP-GlcNAc | 0.5 - 5 | Not consistently reported | Variable | [4][9][10] |

| CaMKIV (peptide) | 1.8 | 0.011 | 6,100 | [11] | |

| TAB1 (peptide) | 10.1 | 0.009 | 890 | [11] | |

| Tau (protein) | 4.3 | 0.003 | 700 | [11] | |

| OGA (human) | p-nitrophenyl-GlcNAc | 260 | Not applicable | 3.51 x 103 | [4] |

| O-GlcNAc-CaMKIV | 1.1 | 0.015 | 13,600 | [11] | |

| O-GlcNAc-TAB1 | 1.3 | 0.018 | 13,800 | [11] | |

| O-GlcNAc-Tau | 1.2 | 0.016 | 13,300 | [11] |

O-GlcNAcylation and Cell Signaling: A Complex Interplay

O-GlcNAcylation influences a multitude of signaling pathways, often through a complex interplay with another key post-translational modification: phosphorylation. Both modifications occur on serine and threonine residues, leading to several modes of interaction:

-

Direct Competition: O-GlcNAcylation and phosphorylation can compete for the same or adjacent sites on a protein, creating a "yin-yang" relationship where one modification precludes the other.

-

Altered Substrate Affinity: The presence of one modification can alter the affinity of enzymes that add or remove the other modification.

-

Regulation of Signaling Enzymes: Kinases and phosphatases, the enzymes that regulate phosphorylation, are themselves subject to O-GlcNAcylation, adding another layer of regulatory complexity.

This intricate crosstalk allows cells to fine-tune their signaling responses to a wide range of stimuli, from nutrient availability to stress.

Quantitative Data: O-GlcNAcylation Stoichiometry of Key Signaling Proteins

The stoichiometry of O-GlcNAcylation on specific proteins can provide insights into the functional significance of this modification.

| Protein | Function | O-GlcNAcylation Stoichiometry/Sites | Reference(s) |

| Tau | Microtubule-associated protein implicated in Alzheimer's disease | Average of 4 moles of O-GlcNAc per mole of protein; >12 O-GlcNAcylation sites. A single O-GlcNAc modification at S400 has also been identified at low stoichiometry. | [12][13] |

| c-Myc | Transcription factor, oncoprotein | O-GlcNAcylation occurs on Thr-58 in non-growing cells. | [14] |

| NF-κB (p65) | Transcription factor involved in inflammation | O-GlcNAcylated on Thr-322 and Thr-352. | [15][16] |

| p53 | Tumor suppressor | O-GlcNAcylated on Ser-149. | [17] |

Experimental Protocols for Studying O-GlcNAcylation

A variety of techniques are available to detect, quantify, and characterize O-GlcNAcylated proteins. Below are detailed methodologies for key experiments.

Extraction of UDP-GlcNAc from Cells and Tissues

Objective: To extract polar metabolites, including UDP-GlcNAc, for subsequent quantification.

Materials:

-

Ice-cold PBS

-

Ice-cold 60% Methanol (MeOH)

-

Dry ice

-

Microtube pestle homogenizer

-

Probe sonicator

-

Centrifuge

Protocol:

-

Tissue Samples: a. Rapidly dissect and snap-freeze tissue in liquid nitrogen. b. Weigh 10-25 mg of frozen tissue in a pre-chilled 1.5 mL microtube. c. Add 0.5 mL of ice-cold 60% MeOH and homogenize using a microtube pestle homogenizer on ice. d. Further homogenize with a probe sonicator on ice.

-

Cultured Cells: a. Wash cells once with ice-cold PBS. b. Add 0.5 mL of ice-cold 60% MeOH per 6-cm dish. c. Scrape cells on dry ice and transfer the suspension to a 1.5 mL microtube.

-

Extraction: a. Add 0.5 mL of chloroform to the homogenate. b. Vortex vigorously for 1 minute. c. Centrifuge at 18,000 x g for 15 minutes at 4°C. d. Carefully collect the upper aqueous phase containing polar metabolites. e. Store the extract at -80°C until quantification.[9][18]

Detection of O-GlcNAcylation by Western Blot

Objective: To detect total or protein-specific O-GlcNAcylation levels in protein lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., 50 µM PUGNAc or Thiamet-G)

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) or protein-specific antibody

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Sample Preparation: a. Lyse cells or tissues in ice-cold lysis buffer. b. Determine protein concentration using a standard assay (e.g., BCA). c. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: a. Separate proteins by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.[19][20]

Chemoenzymatic Labeling of O-GlcNAcylated Proteins

Objective: To specifically label O-GlcNAcylated proteins for detection or enrichment.

Materials:

-

Mutant β-1,4-galactosyltransferase (Y289L GalT)

-

UDP-GalNAz (N-azidoacetylgalactosamine)

-

Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper (I) catalyst (for Click chemistry)

Protocol:

-

Enzymatic Labeling: a. Incubate the protein sample (cell lysate or purified protein) with Y289L GalT and UDP-GalNAz. This reaction transfers an azido-modified galactose to O-GlcNAc residues.

-

Click Chemistry Reaction: a. To the azido-labeled protein sample, add an alkyne-functionalized probe and a copper (I) catalyst. This will covalently link the probe to the O-GlcNAcylated protein.

-

Downstream Analysis: a. Detection: If a fluorescent probe was used, the labeled proteins can be visualized directly by in-gel fluorescence.[21] b. Enrichment: If a biotin (B1667282) probe was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.

In Vitro OGT and OGA Activity Assays

Objective: To measure the enzymatic activity of OGT and OGA.

OGT Activity Assay (Radiolabel-based):

-

Prepare a reaction mixture containing a peptide or protein substrate, UDP-[3H]GlcNAc, and the OGT enzyme source in an appropriate buffer.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and separate the radiolabeled peptide/protein from unincorporated UDP-[3H]GlcNAc using chromatography (e.g., C18 column).

-

Quantify the incorporated radioactivity using liquid scintillation counting.

OGA Activity Assay (Colorimetric):

-

Use a synthetic substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

-

Incubate the OGA enzyme source with pNP-GlcNAc in a suitable buffer.

-

OGA will cleave the substrate, releasing p-nitrophenol.

-

Stop the reaction and measure the absorbance of the liberated p-nitrophenol at 405 nm.

Conclusion and Future Directions

The study of UDP-GlcNAc and O-GlcNAcylation has unveiled a fundamental mechanism by which cells integrate metabolic status with a vast array of signaling networks. The dynamic interplay between OGT and OGA, fueled by the HBP, provides a rapid and reversible means of regulating protein function, localization, and stability. The intricate crosstalk with phosphorylation further underscores the complexity and importance of this modification in maintaining cellular homeostasis.

Dysregulation of O-GlcNAcylation is a common feature in many chronic diseases, making the enzymes of this pathway attractive therapeutic targets. The development of specific inhibitors for OGT and OGA holds great promise for the treatment of cancer, diabetes, and neurodegenerative disorders.

Future research will undoubtedly focus on elucidating the precise mechanisms by which O-GlcNAcylation regulates specific signaling pathways and cellular processes. The continued development of advanced analytical techniques, such as quantitative mass spectrometry and novel chemoenzymatic labeling strategies, will be crucial for identifying new O-GlcNAcylated proteins and understanding the dynamics of this modification in health and disease. A deeper understanding of the "O-GlcNAc code" will pave the way for novel therapeutic interventions targeting this sweet symphony of the cell.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]

- 3. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoforms of human O-GlcNAcase show distinct catalytic efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]

- 9. Insights into O-linked N-acetylglucosamine ([0-9]O-GlcNAc) processing and dynamics through kinetic analysis of O-GlcNAc transferase and O-GlcNAcase activity on protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Modification of p53 with O-linked N-acetylglucosamine regulates p53 activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. frontiersin.org [frontiersin.org]

- 20. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for HPLC-Based Quantification of Intracellular UDP-Glucosamine Disodium

Introduction

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key metabolite in the hexosamine biosynthesis pathway (HBP), is a critical precursor for various glycosylation reactions in mammalian cells.[1][2] The HBP integrates cellular glucose, amino acid, fatty acid, and nucleotide metabolism, making UDP-GlcNAc a central node that links nutrient availability to cellular signaling.[1] Notably, UDP-GlcNAc is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that plays a crucial role in regulating a wide range of cellular processes, including signal transduction, transcription, and cell cycle progression.[1][2] Given its significance, the accurate quantification of intracellular UDP-GlcNAc levels is of paramount importance for researchers in cell biology, drug development, and cancer research to understand its role in health and disease.

This application note provides a detailed protocol for the quantification of intracellular UDP-GlcNAc using a robust and sensitive Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) method. While the disodium (B8443419) salt form of UDP-glucosamine is commercially available as a standard, this protocol focuses on the quantification of the biologically prevalent UDP-N-acetylglucosamine.

Principle of the Method

The quantification of intracellular UDP-GlcNAc is achieved through a multi-step process that begins with the efficient extraction of metabolites from cultured cells. The extracted metabolites are then separated using HILIC, which is well-suited for the retention of polar analytes like sugar nucleotides. The separated UDP-GlcNAc is subsequently detected and quantified by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the accurate measurement of UDP-GlcNAc in complex biological samples. Quantification is performed using an external calibration curve generated with a UDP-GlcNAc standard.

Signaling Pathway

Caption: The Hexosamine Biosynthesis Pathway (HBP).

Experimental Workflow

Caption: HPLC-MS/MS workflow for UDP-GlcNAc quantification.

Experimental Protocols

Materials and Reagents

-

Cell culture reagents (media, serum, antibiotics, trypsin-EDTA)

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.6 M, ice-cold

-

Potassium carbonate (K₂CO₃), 3 M

-

UDP-N-acetylglucosamine sodium salt standard (Sigma-Aldrich or equivalent)

-

LC-MS grade acetonitrile, water, and ammonium (B1175870) hydroxide

-

0.22 µm syringe filters

Equipment

-

Cell culture incubator

-

Laminar flow hood

-

Centrifuge (refrigerated)

-

Vortex mixer

-

pH meter

-

HPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation: Intracellular Metabolite Extraction

-

Cell Culture: Culture cells of interest (e.g., HeLa) to the desired confluency in appropriate culture vessels.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, add trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Determine the cell number using a hemocytometer or an automated cell counter.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in 200 µL of ice-cold 0.6 M perchloric acid.

-

Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Neutralization:

-

Carefully transfer the supernatant (acidic extract) to a new microcentrifuge tube.

-

Neutralize the extract by adding 3 M K₂CO₃ dropwise while vortexing. Monitor the pH until it reaches 6.5-7.5.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the intracellular metabolites.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis

The following conditions are a starting point and may require optimization for different instrument setups.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 10 mM ammonium hydroxide |

| Mobile Phase B | Acetonitrile with 10 mM ammonium hydroxide |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 85% B (0-1 min), 85-50% B (1-8 min), 50% B (8-9 min), 85% B (9.1-12 min) |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | UDP-GlcNAc: 606.1 -> 385.1 |

| Collision Energy | -25 eV (optimize for your instrument) |

| Dwell Time | 100 ms |

Quantification

-

Calibration Curve: Prepare a series of UDP-GlcNAc standards in a solution mimicking the final sample matrix (e.g., neutralized perchloric acid) at concentrations ranging from 0.1 to 50 µM.

-

Data Analysis:

-

Inject the standards and samples onto the HPLC-MS/MS system.

-

Integrate the peak area for the UDP-GlcNAc MRM transition.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of UDP-GlcNAc in the samples by interpolating their peak areas from the calibration curve.

-

-

Data Normalization:

-

Calculate the intracellular concentration of UDP-GlcNAc by accounting for the initial cell number and the extraction volume. The final concentration can be expressed as µmoles per 10⁹ cells or µmoles per mg of protein.

-

Quantitative Data Summary

The intracellular concentration of UDP-GlcNAc can vary significantly between different cell types and under different growth conditions. The following table summarizes some reported values from the literature.

| Cell Type | UDP-GlcNAc Concentration (µmoles/g dry cells) | Citation |

| HeLa | 0.44 - 0.50 | [3] |

| Escherichia coli | 1.2 - 1.5 | [3] |

| Saccharomyces cerevisiae | 0.14 - 0.17 | [3] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Peak Shape | Inappropriate mobile phase pH; Column degradation | Optimize mobile phase pH; Use a new column |

| Low Signal Intensity | Inefficient extraction; Poor ionization | Optimize extraction protocol; Clean and tune the mass spectrometer |

| High Background Noise | Contaminated reagents or solvents | Use high-purity reagents and solvents; Clean the HPLC system |

| Poor Reproducibility | Inconsistent sample preparation; Variable injection volume | Standardize all steps of the protocol; Ensure autosampler is working correctly |

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of intracellular UDP-GlcNAc using HILIC-MS/MS. This method is highly sensitive and specific, making it suitable for a wide range of applications in basic research and drug discovery. The ability to accurately measure UDP-GlcNAc levels will facilitate a deeper understanding of the role of the hexosamine biosynthesis pathway in various physiological and pathological processes.

References

Application Notes and Protocols: The Role of UDP-Glucosamine in Hyaluronan Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of UDP-N-acetylglucosamine (UDP-GlcNAc), a derivative of UDP-glucosamine, in the biosynthesis of hyaluronan (HA). This document details the underlying biochemical pathways, presents quantitative data from relevant studies, and offers detailed protocols for key experiments in this area of research.

Introduction to Hyaluronan Synthesis

Hyaluronan is a major glycosaminoglycan (GAG) of the extracellular matrix, involved in various physiological and pathological processes, including tissue hydration, cell proliferation, migration, and inflammation.[1][2] HA is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcUA) and N-acetyl-D-glucosamine (GlcNAc).[3] Its synthesis is catalyzed by a family of integral membrane enzymes called hyaluronan synthases (HAS1, HAS2, and HAS3).[3][4] These enzymes utilize two sugar nucleotide precursors: UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc).[5][6] The availability of these precursors is a key regulatory factor in HA production.[1][5]

UDP-GlcNAc, in particular, plays a dual role in promoting HA synthesis. It serves as a direct substrate for the growing HA chain and also acts as a donor for the O-GlcNAcylation of proteins.[1][7] The O-GlcNAcylation of HAS2, a major hyaluronan synthase, has been shown to increase its stability and enzymatic activity, thereby specifically enhancing HA synthesis.[1][5][7][8]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the impact of UDP-sugar availability on hyaluronan synthesis.

Table 1: Effect of Glucosamine (B1671600) Treatment on Cellular UDP-Sugar Levels in COS-1 Cells

| Glucosamine Concentration (mM) | UDP-GlcNAc Level (Relative to Control) | UDP-GlcUA Level (Relative to Control) |

| 0 | 1.0 | 1.0 |

| 0.25 | ~4.0 | Not significant |

| 0.5 | Not specified | Not specified |

| 1.0 | >10.0 | ~2.0 (Not significant) |

| 2.0 | >10.0 | ~2.0 (Not significant) |

Data adapted from a study on COS-1 cells treated for 6 hours.[9] Glucosamine supplementation bypasses the rate-limiting step in hexosamine biosynthesis, leading to a significant increase in the cellular pool of UDP-GlcNAc.

Table 2: Hyaluronan Production by HAS Isoforms in Response to Glucosamine in COS-1 Cells

| HAS Isoform | Glucosamine Concentration (mM) | Hyaluronan Secreted (Relative to no glucosamine) |

| HAS1 | 0 - 2 | Significant increase (p<0.05 at 1-2 mM) |

| HAS2 | 0 - 2 | Less affected than HAS1 |

| HAS3 | 0 - 2 | Not significantly affected |

This data highlights that HAS1 activity is highly dependent on the availability of UDP-GlcNAc.[10][11]

Table 3: UDP-Sugar and Hyaluronan Levels in Human Breast Cancer Tissue vs. Normal Tissue

| Molecule | Fold Increase in Cancer Tissue |

| UDP-GlcUA | 4 |

| UDP-GlcNAc | 12 |

This study demonstrates a significant accumulation of UDP-sugars in breast cancer tissue, which strongly correlates with increased hyaluronan levels, suggesting that the high availability of precursors drives HA accumulation in tumors.[12]

Signaling Pathways

The synthesis of hyaluronan is tightly regulated by various signaling pathways, often initiated by growth factors. The availability of UDP-GlcNAc intersects with these pathways to modulate HA production.

Caption: Biosynthesis of Hyaluronan Precursors and Polymerization.

Growth factor signaling, for instance through PDGF-BB, can upregulate the expression of HAS enzymes, particularly HAS2. This regulation is often mediated through pathways like ERK MAPK and PI3K.

Caption: PDGF-BB Signaling Regulating HAS2 Expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of Cellular UDP-N-acetylglucosamine (UDP-GlcNAc) by HPLC

This protocol is for the extraction and quantification of UDP-sugars from cultured cells.

Materials:

-

Cultured cells (e.g., COS-1, aortic smooth muscle cells)

-

Culture medium with and without glucosamine supplementation

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Potassium carbonate (K2CO3), 2 M

-

High-performance liquid chromatography (HPLC) system with an anion-exchange column

-

UDP-GlcNAc standard

-

Microcentrifuge and tubes

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of glucosamine (e.g., 0-2 mM) for a specified time (e.g., 6 hours).[9]

-

Cell Lysis and Extraction:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Add 500 µL of ice-cold 0.4 M PCA to the plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (acid extract).

-

-

Neutralization:

-

Add 2 M K2CO3 to the supernatant to neutralize the PCA (to pH 6.5-7.0).

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

The resulting supernatant contains the UDP-sugars.

-

-

HPLC Analysis:

-

Analyze the supernatant using an HPLC system equipped with a strong anion-exchange column.

-

Use a suitable buffer system for elution (e.g., a phosphate (B84403) buffer gradient).

-

Monitor the absorbance at 262 nm.

-

Quantify the UDP-GlcNAc peak by comparing its area to a standard curve generated with known concentrations of UDP-GlcNAc.[5]

-

Caption: Workflow for UDP-Sugar Quantification by HPLC.

Protocol 2: Quantification of Secreted Hyaluronan by ELISA-like Assay

This protocol describes a method to measure the amount of hyaluronan secreted into the cell culture medium.

Materials:

-

Conditioned cell culture medium

-

96-well microtiter plates

-

Hyaluronan binding protein (HABP), biotinylated

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Hyaluronan standards of known concentrations

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with a capture HABP or leave uncoated for direct binding of HA from the medium, depending on the kit instructions.

-

Standard and Sample Addition:

-

Prepare a standard curve using hyaluronan standards of known concentrations.

-

Add standards and conditioned media samples to the wells.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing: Wash the wells three times with wash buffer to remove unbound material.

-

Detection:

-

Add biotinylated HABP to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the wells three times.

-

-

Signal Development:

-

Add TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Calculation: Calculate the concentration of hyaluronan in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Visualization of Pericellular Hyaluronan Matrix by Particle Exclusion Assay

This assay provides a semi-quantitative visualization of the hyaluronan coat surrounding cells.[13]

Materials:

-

Cells cultured on a glass-bottom dish or chamber slide

-

Fixed red blood cells (or other suitable particles)

-

Culture medium

-

Microscope with phase-contrast or bright-field optics

Procedure:

-

Cell Culture: Culture the cells of interest on a suitable imaging dish until they are sub-confluent.

-

Particle Addition: Gently add a suspension of fixed red blood cells to the culture dish. Allow the red blood cells to settle onto the cell layer for about 10 minutes.

-

Imaging: Observe the cells under a microscope. The pericellular hyaluronan matrix, being a hydrated and space-filling molecule, will exclude the red blood cells, creating a clear "halo" or exclusion zone around the cells.[13]

-

Analysis: The size of the exclusion zone can be measured using image analysis software and serves as an indicator of the amount of pericellular hyaluronan. To confirm that the coat is hyaluronan-dependent, a parallel culture can be treated with hyaluronidase (B3051955) prior to the assay, which should eliminate the exclusion zone.

Conclusion

The study of hyaluronan synthesis is crucial for understanding its roles in health and disease. UDP-glucosamine, as a precursor to the essential substrate UDP-GlcNAc, is a key modulator of this process. The provided notes and protocols offer a framework for investigating the intricate relationship between UDP-sugar availability and hyaluronan production, enabling researchers to explore potential therapeutic interventions targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Hyaluronan: biosynthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyaluronic acid - Wikipedia [en.wikipedia.org]

- 4. In Vitro Assay for Hyaluronan Synthase | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Energy Metabolism and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of UDP-N-acetylglucosamine (GlcNAc) and O-GlcNAcylation of hyaluronan synthase 2 in the control of chondroitin sulfate and hyaluronan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hyaluronan Synthase 1 (HAS1) Requires Higher Cellular UDP-GlcNAc Concentration than HAS2 and HAS3* | Semantic Scholar [semanticscholar.org]

- 12. UDP-sugar accumulation drives hyaluronan synthesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application of UDP-GlcNAc in Investigating Bacterial Cell Wall Biosynthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor molecule in the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability and a key target for antimicrobial drugs. This central metabolite serves as a foundational building block for major components of the cell envelope, including peptidoglycan, lipopolysaccharide (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria. Understanding the enzymatic pathways that utilize UDP-GlcNAc is paramount for the discovery and development of novel antibacterial agents. These application notes provide detailed protocols and quantitative data to facilitate research into bacterial cell wall biosynthesis, focusing on the enzymes that process UDP-GlcNAc and its derivatives.

Key Signaling Pathways and Experimental Workflows

The biosynthesis of the bacterial cell wall is a complex process involving multiple enzymatic steps that occur in the cytoplasm, at the cell membrane, and in the periplasm. UDP-GlcNAc is at the heart of the cytoplasmic phase of this process.

UDP-GlcNAc Biosynthesis

The synthesis of UDP-GlcNAc begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis. A series of enzymatic reactions catalyzed by GlmS, GlmM, and the bifunctional enzyme GlmU convert fructose-6-phosphate into UDP-GlcNAc.[1][2] This pathway is a crucial control point for cell wall synthesis.

Peptidoglycan Precursor Synthesis

UDP-GlcNAc is a direct precursor for the synthesis of peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. The initial committed step is the conversion of UDP-GlcNAc to UDP-MurNAc, catalyzed by the enzymes MurA and MurB.[3][4] Subsequently, a pentapeptide is added to UDP-MurNAc by the Mur ligases (MurC, MurD, MurE, and MurF). The resulting UDP-MurNAc-pentapeptide and another molecule of UDP-GlcNAc are then utilized at the cell membrane by MurG to form Lipid II, the basic building block of peptidoglycan.[3][5]

Lipopolysaccharide (LPS) Biosynthesis

In Gram-negative bacteria, UDP-GlcNAc is the initial substrate for the biosynthesis of Lipid A, the hydrophobic anchor of LPS. The enzyme LpxA, a UDP-GlcNAc acyltransferase, catalyzes the first step of this pathway by transferring a hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-GlcNAc.[6][7]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the utilization of UDP-GlcNAc and its derivatives. These values are essential for designing enzyme assays, interpreting inhibition data, and developing kinetic models of bacterial cell wall biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| MurA | Escherichia coli | UDP-GlcNAc | 13 | 3.5 | [4] |

| MurA | Escherichia coli | PEP | 4.3 | - | [4] |

| GlmU (uridyltransferase) | Mycobacterium tuberculosis | GlcNAc-1-P | 110 | 12.4 | [8] |

| GlmU (uridyltransferase) | Mycobacterium tuberculosis | UTP | 130 | 12.4 | [8] |

| GlmU (acetyltransferase) | Mycobacterium tuberculosis | GlcN-1-P | 3000 | 1.8 | [8] |

| GlmU (acetyltransferase) | Mycobacterium tuberculosis | Acetyl-CoA | 800 | 1.8 | [8] |

| LpxA | Escherichia coli | UDP-GlcNAc | 2000 | 7.2 | [2] |

| LpxA | Escherichia coli | R-3-hydroxymyristoyl-ACP | 2.5 | - | [2] |

Table 2: IC50 and Ki Values of Known Inhibitors

| Inhibitor | Target Enzyme | Organism | IC50 (µM) | Ki (µM) | Reference(s) |

| Fosfomycin | MurA | Escherichia coli | 8.8 | - | [9] |

| RWJ-3981 | MurA | Escherichia coli | 0.2 - 0.9 | - | [9] |

| Ampelopsin | MurA | Escherichia coli | 0.48 | - | [10] |

| Pyrrolidinedione (cpd 46) | MurA | Escherichia coli | 4.5 | - | [11] |

| TPSA | GlmU (acetyltransferase) | Mycobacterium tuberculosis | 5.3 | - | [12] |

| Aminoquinazoline derivative | GlmU (uridyltransferase) | Mycobacterium tuberculosis | 74 | - | [4] |

| Peptide 920 | LpxA | Escherichia coli | - | 0.05 | [6] |

| Novel LpxA inhibitor | Pseudomonas aeruginosa | <0.005 | - | [13] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the study of bacterial cell wall biosynthesis involving UDP-GlcNAc.

Protocol 1: In Vitro MurA Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released during the MurA-catalyzed reaction. A decrease in Pi production in the presence of a test compound indicates inhibition of MurA.[11][14]

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Test inhibitor compound (dissolved in DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.8

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 2X stock solution of MurA enzyme in assay buffer.

-

Prepare 10X stock solutions of UNAG and PEP in assay buffer.

-

Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.

-

-

Assay Setup (in a 96-well plate):

-

Add 2.5 µL of the inhibitor dilutions to the test wells.

-

Add 2.5 µL of DMSO to the positive control (no inhibition) and negative control (no enzyme) wells.

-

Add 25 µL of assay buffer to all wells.

-

Add 25 µL of the 2X MurA enzyme stock solution to the test and positive control wells. Add 25 µL of assay buffer to the negative control wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Incubation:

-

Prepare a 2X substrate mix containing UNAG and PEP in assay buffer.

-

Add 50 µL of the 2X substrate mix to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection:

-

Stop the reaction by adding 100 µL of Malachite Green reagent to each well.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at approximately 630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: GlmU Acetyltransferase and Uridyltransferase Coupled Assay

This protocol describes a coupled spectrophotometric assay to measure both the acetyltransferase and uridyltransferase activities of the bifunctional GlmU enzyme.[15][16]

Materials:

-

Purified GlmU enzyme

-

Glucosamine-1-phosphate (GlcN-1-P)

-

Acetyl-CoA (AcCoA)

-

Uridine-5'-triphosphate (UTP)

-

Inorganic pyrophosphatase

-

Assay Buffer: 25 mM HEPES (pH 7.6), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of GlmU, GlcN-1-P, AcCoA, UTP, and inorganic pyrophosphatase in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

To measure the coupled activity (acetyltransferase followed by uridyltransferase) , prepare a reaction mixture containing GlcN-1-P, AcCoA, and UTP in the assay buffer.

-

To measure only the uridyltransferase activity , use N-acetylglucosamine-1-phosphate (GlcNAc-1-P) as the substrate instead of GlcN-1-P and AcCoA.

-

Add the appropriate substrates and inorganic pyrophosphatase to the wells.

-

Add the test inhibitor at various concentrations.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the GlmU enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

The uridyltransferase reaction produces pyrophosphate (PPi). The added inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (Pi).

-

Stop the reaction and measure the released Pi using the Malachite Green reagent as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the amount of Pi produced.

-

Determine the IC50 value for inhibitors by measuring the reduction in Pi formation at different inhibitor concentrations.

-

Protocol 3: LpxA Continuous Fluorescent Assay

This assay continuously monitors the acyltransferase activity of LpxA by detecting the free thiol group on the acyl carrier protein (ACP) that is released upon acyl chain transfer.[17]

Materials:

-

Purified LpxA enzyme

-

Purified holo-ACP

-

UDP-GlcNAc

-

R-3-hydroxyacyl-ACP

-

ThioGlo™1 (or other thiol-specific fluorescent probe)

-

Assay Buffer: 40 mM HEPES, pH 8.0, 1 mg/mL BSA

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of LpxA, UDP-GlcNAc, R-3-hydroxyacyl-ACP, and ThioGlo™1 in assay buffer.

-

-

Assay Setup (in a 96-well black plate):

-

In each well, add assay buffer, UDP-GlcNAc, R-3-hydroxyacyl-ACP, and ThioGlo™1.

-

Add the test inhibitor at various concentrations.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the LpxA enzyme.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 379 nm and emission at 513 nm for ThioGlo™1).

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

Protocol 4: Isolation and Analysis of Bacterial Cell Wall Peptidoglycan by UPLC

This protocol describes the isolation of peptidoglycan from bacterial cells and its analysis by Ultra-Performance Liquid Chromatography (UPLC) after enzymatic digestion.[1][18]

Materials:

-

Bacterial cell culture

-

Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

-

Pronase E

-

Muramidase (B13767233) (e.g., cellosyl)

-

Sodium borohydride

-

Orthophosphoric acid

-

UPLC system with a C18 column and UV detector

Procedure:

-

Cell Lysis and Peptidoglycan Isolation:

-

Harvest bacterial cells from a culture by centrifugation.

-

Resuspend the cell pellet in ice-cold water and add dropwise to an equal volume of boiling 4% SDS solution.

-

Boil for 30 minutes with stirring.

-

Cool the suspension and collect the insoluble peptidoglycan (sacculi) by ultracentrifugation.

-

Wash the sacculi repeatedly with water to remove SDS.

-

-

Enzymatic Digestion:

-

Treat the purified sacculi with Pronase E to digest any attached proteins.

-

Wash the sacculi and then digest with a muramidase (e.g., cellosyl) overnight to break down the glycan strands into muropeptides.

-

-

Sample Preparation for UPLC:

-

Inactivate the muramidase by boiling.

-

Reduce the muropeptides with sodium borohydride.

-

Adjust the pH of the sample to 2-4 with orthophosphoric acid.

-

-

UPLC Analysis:

-

Inject the prepared muropeptide sample onto a C18 column.

-

Separate the muropeptides using a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in formic acid).

-

Detect the muropeptides by UV absorbance at 204 nm.

-

Analyze the resulting chromatogram to determine the composition and cross-linking of the peptidoglycan.

-

Protocol 5: Extraction and Analysis of Lipopolysaccharide (LPS)

This protocol outlines the hot phenol-water method for extracting LPS from Gram-negative bacteria.[3][12]

Materials:

-

Gram-negative bacterial cell pellet

-

Water-saturated phenol (B47542)

-

DNase I and RNase A

-

Dialysis tubing

-

Lyophilizer

Procedure:

-

Cell Lysis and Enzymatic Treatment:

-

Resuspend the bacterial cell pellet in water.

-

Lyse the cells by sonication or French press.

-

Treat the lysate with DNase I and RNase A to remove contaminating nucleic acids.

-

-

Hot Phenol-Water Extraction:

-

Add an equal volume of hot (65-70°C) water-saturated phenol to the cell lysate.

-

Stir vigorously at 65-70°C for 30 minutes.

-

Cool the mixture on ice and centrifuge to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the LPS.

-

Re-extract the phenol phase with hot water and combine the aqueous phases.

-

-

Purification:

-

Dialyze the combined aqueous phases extensively against water to remove phenol and other small molecules.

-

Lyophilize the dialyzed solution to obtain the purified LPS.

-

-

Analysis:

-

Analyze the purified LPS by SDS-PAGE followed by silver staining to visualize the characteristic ladder-like pattern.

-

Protocol 6: Extraction and Analysis of Teichoic Acids

This protocol describes the extraction of wall teichoic acids (WTA) and lipoteichoic acids (LTA) from Gram-positive bacteria.[1][9]

Materials:

-

Gram-positive bacterial cell pellet

-

Trichloroacetic acid (TCA) or sodium hydroxide (B78521) (NaOH) for WTA extraction

-

Butanol for LTA extraction

-

Polyacrylamide gel electrophoresis (PAGE) equipment

-

Alcian blue and silver stain

Procedure:

-

WTA Extraction:

-

Isolate the peptidoglycan sacculi as described in Protocol 4 (Step 1).

-

Hydrolyze the WTA from the peptidoglycan using either cold TCA or mild NaOH treatment.

-

Neutralize the extract and analyze by PAGE.

-

-

LTA Extraction:

-

Resuspend the bacterial cell pellet in buffer.

-

Extract the LTA by vortexing with an equal volume of n-butanol.

-

Separate the phases by centrifugation and collect the lower aqueous phase containing the LTA.

-

-

Analysis:

-

Run the WTA and LTA extracts on a polyacrylamide gel.

-

Stain the gel with Alcian blue followed by silver staining to visualize the teichoic acid polymers.

-

Conclusion

The study of bacterial cell wall biosynthesis, with a focus on the central role of UDP-GlcNAc, offers a rich landscape for the discovery of novel antibacterial agents. The protocols and data presented in these application notes provide a foundation for researchers to investigate the key enzymes in these pathways, screen for inhibitors, and analyze the effects of these inhibitors on cell wall composition. A thorough understanding of these fundamental processes is crucial for overcoming the growing challenge of antibiotic resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]